Product packaging for beta-Chloro-D-alanine hydrochloride(Cat. No.:CAS No. 51887-88-8)

beta-Chloro-D-alanine hydrochloride

Cat. No.: B555686
CAS No.: 51887-88-8
M. Wt: 160 g/mol
InChI Key: IENJPSDBNBGIEL-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of beta-Chloro-D-alanine hydrochloride as a Chemical Compound

This compound is a synthetic, halogenated derivative of the naturally occurring amino acid D-alanine. The presence of a chlorine atom at the beta-position of the D-alanine backbone confers upon it unique chemical properties that make it a potent tool in biochemical studies. It is recognized as an effective antibacterial agent and a specific inhibitor of certain bacterial enzymes. scbt.com

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name (2S)-2-amino-3-chloropropanoic acid;hydrochloride lgcstandards.com
CAS Number 51887-88-8 scbt.comsigmaaldrich.com
Molecular Formula C₃H₇Cl₂NO₂ or C₃H₆ClNO₂ · HCl scbt.comsigmaaldrich.com
Molecular Weight 160.00 g/mol scbt.comsigmaaldrich.com
SMILES String Cl.NC@HC(O)=O lgcstandards.comsigmaaldrich.com
InChI Key IENJPSDBNBGIEL-HSHFZTNMSA-N sigmaaldrich.com
Appearance White to off-white solid/powder sigmaaldrich.com

Historical Context of this compound in Scientific Inquiry

The scientific journey of this compound began with its identification as a potent antibacterial agent. Seminal research published in the 1970s demonstrated that both the D- and L-isomers of beta-chloroalanine could inhibit the growth of a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli. nih.gov

These early investigations were pivotal in elucidating its mechanism of action. Researchers observed that in bacteria treated with beta-Chloro-D-alanine, the intracellular pool of free alanine (B10760859) shifted predominantly to the L-isomer, whereas in untreated bacteria, it was about 95% D-alanine. nih.gov This finding strongly suggested that the compound was inactivating the enzyme alanine racemase (EC 5.1.1.1), which is responsible for the conversion between L-alanine and D-alanine. nih.gov Subsequent experiments confirmed this hypothesis, showing that extracts from E. coli or B. subtilis treated with beta-Chloro-D-alanine had 90-95% of their alanine racemase activity inhibited. nih.govtandfonline.com These foundational studies established beta-Chloro-D-alanine as a specific inhibitor of a key enzyme in bacterial cell wall synthesis, as D-alanine is an essential component of peptidoglycan. nih.gov

Significance of this compound in Current Research Paradigms

The initial discovery of this compound as an alanine racemase inhibitor has paved the way for its use as a critical research tool in modern biochemistry and microbiology. Its significance lies primarily in its ability to probe and disrupt the biosynthesis of peptidoglycan, an essential process for maintaining bacterial cell wall integrity. oup.com

A major area of contemporary research involves its application in studying Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov While it was long considered a canonical inhibitor of alanine racemase, recent, more detailed studies have revealed a more complex mechanism in this specific pathogen. Research combining enzymology, metabolomics, and proteomics has demonstrated that beta-Chloro-D-alanine is actually a poor inhibitor of the alanine racemase (Alr) from M. tuberculosis. nih.govresearchgate.netnih.gov Instead, its potent anti-tubercular activity is primarily due to it being a mechanism-based inactivator of glutamate (B1630785) racemase (MurI). nih.govresearchgate.netnih.gov This enzyme provides the D-glutamate necessary for peptidoglycan synthesis, representing an upstream step in the same biosynthetic pathway. nih.govnih.gov This discovery has established MurI as a viable drug target in M. tuberculosis and provides a valuable chemical probe for studying this essential enzyme. nih.govresearchgate.net

Furthermore, research has highlighted a powerful synergistic effect between beta-Chloro-D-alanine and D-cycloserine, a clinically used anti-tuberculosis drug that also targets the D-alanine branch of peptidoglycan synthesis. oup.comnih.govacs.org This synergy, where the combination of the two compounds is more effective than either alone, is a significant finding for developing new therapeutic strategies, particularly against drug-resistant strains of tuberculosis. oup.comnih.gov The simultaneous inhibition of multiple enzymes in the peptidoglycan pathway, such as glutamate racemase and D-alanine:D-alanine ligase, has been validated as a promising approach. nih.gov

Table 2: Detailed Research Findings on this compound

Research Area Key Finding Organism(s) Studied Source
Primary Mechanism of Action Irreversible inhibitor of alanine racemase, leading to depletion of D-alanine pools. E. coli, B. subtilis nih.gov
Revised Mechanism in Mycobacteria Acts as a mechanism-based inactivator of glutamate racemase (MurI), not alanine racemase (Alr). Mycobacterium tuberculosis nih.govresearchgate.netnih.gov
Antibacterial Spectrum Inhibits growth of various Gram-positive and Gram-negative bacteria. D. pneumoniae, S. pyogenes, B. subtilis, E. coli nih.gov
Synergistic Interactions Exhibits strong synergy with D-cycloserine, significantly reducing the minimum inhibitory concentration (MIC) of DCS. Mycobacterium tuberculosis oup.comnih.govnih.gov
Biochemical Applications Used as a tool to study peptidoglycan biosynthesis, enzyme kinetics, and metabolic pathways. Various bacteria chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7Cl2NO2 B555686 beta-Chloro-D-alanine hydrochloride CAS No. 51887-88-8

Properties

IUPAC Name

(2S)-2-amino-3-chloropropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENJPSDBNBGIEL-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474817
Record name 3-Chloro-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51887-88-8
Record name 3-Chloro-D-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Chloro-D-alanine hydrochloride
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Enzymatic Inhibition and Mechanism of Action

Inhibition of Alanine (B10760859) Racemase by beta-Chloro-D-alanine hydrochloride

Alanine racemase is a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. tandfonline.comtandfonline.com The inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial growth inhibition. nih.govpnas.org

Beta-chloro-D-alanine acts as a mechanism-based inactivator, or "suicide inhibitor," of alanine racemase. researchgate.net The inactivation process is time-dependent and results in the covalent modification of the enzyme. researchgate.net The proposed mechanism begins with the formation of a Schiff base between the amino group of beta-chloro-D-alanine and the enzyme-bound pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. researchgate.netnih.gov Following this, the enzyme facilitates the elimination of a chloride ion, which generates a highly reactive α,β-unsaturated imine intermediate. researchgate.net This reactive species, specifically an aminoacrylate-PLP Schiff base, can then be attacked by a nucleophilic residue in the active site of the enzyme, leading to the formation of a stable, covalent adduct and irreversible inactivation of the enzyme. nih.gov

The inhibitory activity of beta-chloro-D-alanine has been observed across a range of bacterial species. It effectively inhibits alanine racemase in organisms such as Escherichia coli, Bacillus subtilis, Diplococcus pneumoniae, and Streptococcus pyogenes. tandfonline.comnih.govpnas.org In extracts from E. coli and B. subtilis, treatment with beta-chloro-D-alanine resulted in 90-95% inhibition of alanine racemase activity. nih.govpnas.org However, the compound shows notable specificity, as it has been found to be a very poor inhibitor of the recombinant alanine racemase from Mycobacterium tuberculosis (MtAlr), despite having potent antitubercular activity, which is now attributed to its action on a different enzyme in this organism. nih.govnih.gov

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for alanine racemase and plays a central role in the inactivation mechanism by beta-chloro-D-alanine. tandfonline.comnih.gov The process is initiated by the formation of an aldimine linkage, also known as a Schiff base, between the aldehyde group of PLP and the amino group of the inhibitor. researchgate.netdrugbank.com This binding is a prerequisite for the subsequent enzymatic steps that lead to the elimination of the beta-substituent (chloride) and the generation of the reactive intermediate responsible for covalent modification and inactivation of the enzyme. researchgate.netnih.gov Structural modeling has shown how alterations in the active site that affect PLP cofactor binding can influence resistance to beta-chloro-D-alanine. biorxiv.org

The efficiency of a mechanism-based inactivator is often described by its partition ratio, which is the number of catalytic turnovers (nonlethal events) that occur for every single event of enzyme inactivation. nih.gov For the inactivation of alanine racemase by beta-chloro-D-alanine, these ratios have been measured and are reported to be in the range of 160 to 1,500 for enzymes from several bacterial species. nih.gov This indicates that for every inactivation event, the enzyme processes hundreds of inhibitor molecules into pyruvate (B1213749), chloride, and ammonia (B1221849) without being inactivated. nih.gov Notably, the alanine racemase from Mycobacterium tuberculosis exhibits a significantly higher partition ratio of over 25,000, highlighting its inefficiency as a target for beta-chloro-D-alanine in this species. nih.gov

Partition Ratios of beta-Chloro-D-alanine for Alanine Racemase from Different Bacterial Species
Bacterial SpeciesEnzymePartition Ratio
Escherichia coliEcAlrWithin 160-1,500 range
Bacillus subtilisBsAlrWithin 160-1,500 range
Mycobacterium tuberculosisMtAlr>25,000

Inhibition of D-Amino Acid Transaminase by this compound

Besides alanine racemase, beta-chloro-D-alanine also targets D-amino acid transaminase (also known as D-amino acid aminotransferase), another key enzyme in bacterial amino acid metabolism. nih.govpnas.org

The inactivation of D-amino acid transaminase from Bacillus sphaericus by beta-chloro-D-alanine proceeds through an α,β-elimination reaction. nih.gov The enzyme catalyzes the elimination of the beta-chloro group from the D-isomer of chloroalanine, producing pyruvate, chloride, and ammonia. nih.gov During this catalytic process, a key intermediate, the α-aminoacrylate-Schiff base, is formed. nih.gov This intermediate is highly reactive and partitions between two pathways: hydrolysis to release products (turnover) and covalent reaction with the enzyme, leading to its inactivation. nih.gov For the D-amino acid transaminase from Bacillus sphaericus, the partition ratio is approximately 1,500 turnovers for every one inactivation event. nih.gov

Summary of Enzyme Inhibition by beta-Chloro-D-alanine
EnzymeOrganismMechanismKey IntermediatePartition Ratio
Alanine RacemaseVarious Bacteria (e.g., E. coli, B. subtilis)Mechanism-based Inactivationα,β-unsaturated imine160-1,500
D-Amino Acid TransaminaseBacillus sphaericusα,β-Eliminationα-aminoacrylate-Schiff base~1,500

Formation and Fate of alpha-Aminoacrylate-Schiff Base Intermediate

The enzymatic interaction of beta-chloro-D-alanine with D-amino acid transaminase from Bacillus sphaericus proceeds through an α,β-elimination reaction. This process yields pyruvate, chloride, and ammonia in equivalent amounts nih.gov. A key step in this mechanism is the formation of an alpha-aminoacrylate-Schiff base intermediate following the elimination of the chloride ion nih.gov. This highly reactive intermediate is central to the inactivation of the enzyme. It is understood to be the species that partitions between two pathways: turnover, which releases the product, and the inactivation of the enzyme. For every one inactivation event, it is estimated that approximately 1500 turnovers occur nih.gov.

Competitive and Uncompetitive Inhibition Kinetics with D-Alanine and alpha-Ketoglutarate (B1197944)

In the presence of its natural substrates, D-alanine and alpha-ketoglutarate, this compound demonstrates distinct inhibitory kinetics against D-amino acid transaminase. It acts as a potent competitive inhibitor with respect to D-alanine, with a reported inhibition constant (Ki) of 10 micrometers nih.gov. This competitive inhibition signifies that beta-chloro-D-alanine binds to the same active site as D-alanine, directly competing with the substrate.

Conversely, with alpha-ketoglutarate as the variable substrate, beta-chloro-D-alanine exhibits weak, uncompetitive inhibition nih.gov. Uncompetitive inhibition suggests that the inhibitor binds to the enzyme-substrate complex, in this case, the enzyme-D-alanine complex.

Inhibition of Glutamate (B1630785) Racemase (MurI) by this compound

Identification of MurI as a Primary Target in Mycobacterium tuberculosis

Contrary to its recognized role as an inhibitor of alanine racemase in many bacteria, beta-chloro-D-alanine (BCDA) has been identified as a very poor inhibitor of the canonical alanine racemase (Alr) in Mycobacterium tuberculosis, despite its potent activity against this pathogen asm.orgnih.govnih.gov. Extensive research combining enzymology, metabolomics, microbiology, and proteomics has revealed that the primary target of BCDA in M. tuberculosis is not the D-alanine pathway but rather glutamate racemase (MurI) asm.orgnih.gov. MurI is a crucial enzyme in the early stages of peptidoglycan biosynthesis, responsible for providing the D-glutamate necessary for the pentapeptide side chain asm.orgnih.gov. The simultaneous repression of both glutamate racemase and alanine racemase has been shown to have a synergistic bactericidal effect in M. tuberculosis nih.govresearchgate.net.

Mechanism-based Inactivation of MurI

beta-Chloro-D-alanine acts as a mechanism-based inactivator of glutamate racemase (MurI) in Mycobacterium tuberculosis asm.orgnih.gov. This means that the enzyme itself converts BCDA into a reactive species that then covalently modifies and inactivates the enzyme. Evidence has shown that BCDA covalently modifies the recombinant M. tuberculosis MurI (MtMurI) nih.gov. This covalent modification was observed through mass spectrometry, which detected the formation of a covalent adduct. The site of this modification was mapped to a specific cysteine residue within the enzyme nih.gov.

Implications for Peptidoglycan Biosynthesis in M. tuberculosis

The inhibition of Glutamate Racemase (MurI) by beta-chloro-D-alanine has significant consequences for the biosynthesis of peptidoglycan in Mycobacterium tuberculosis asm.org. Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection. The synthesis of peptidoglycan precursors is a cytoplasmic process, and MurI provides the D-glutamate required for one of the steps in building the pentapeptide side chain of the lipid II precursor asm.orgnih.gov. By inactivating MurI, beta-chloro-D-alanine effectively halts the incorporation of D-glutamate into the peptidoglycan precursors asm.org. This disruption of the peptidoglycan synthesis pathway ultimately compromises the integrity of the cell wall, leading to growth arrest of the bacterium nih.gov. The targeting of MurI represents a distinct mechanism of action for BCDA in M. tuberculosis compared to its effects in other bacteria asm.orgnih.gov.

Inhibition of Other Enzymes

Besides its well-documented effects on D-amino acid transaminase and glutamate racemase, beta-chloro-D-alanine has been shown to inhibit other enzymes. In extracts of Escherichia coli and Bacillus subtilis, treatment with beta-chloro-D-alanine resulted in a 90-95% inhibition of both alanine racemase and D-glutamate-D-alanine transaminase activities nih.gov. In Staphylococcus aureus, mutations in the alanine racemase gene (alr1) increased susceptibility to beta-chloro-D-alanine, suggesting it is a target biorxiv.org.

The L-isomer, beta-chloro-L-alanine, also demonstrates inhibitory activity against a range of enzymes, including threonine deaminase, the branched-chain amino acid transaminase (transaminase B), L-aspartate-decarboxylase, and alanine racemase medchemexpress.com. It has also been used as an inhibitor of alanine transaminase in wheat germ cell-free protein synthesis systems .

EnzymeOrganism/SystemType of Inhibition/EffectReference
D-amino acid transaminaseBacillus sphaericusCompetitive with D-alanine, Uncompetitive with alpha-ketoglutarate nih.gov
Glutamate Racemase (MurI)Mycobacterium tuberculosisMechanism-based inactivation asm.orgnih.gov
Alanine RacemaseEscherichia coli, Bacillus subtilis90-95% inhibition in extracts nih.gov
D-glutamate-D-alanine transaminaseEscherichia coli, Bacillus subtilis90-95% inhibition in extracts nih.gov
Alanine Racemase (alr1)Staphylococcus aureusImplied target due to increased susceptibility in mutants biorxiv.org
Threonine deaminase-Inhibition by L-isomer medchemexpress.com
Branched-chain amino acid transaminase-Inhibition by L-isomer medchemexpress.com
L-aspartate-decarboxylase-Inhibition by L-isomer medchemexpress.com
Alanine transaminaseWheat germ cell-free systemInhibition by L-isomer hydrochloride

Threonine Deaminase

Threonine deaminase from Salmonella typhimurium is subject to reversible inhibition by β-chloro-L-alanine. nih.govnih.govbiorxiv.org This inhibition is noteworthy because it is not influenced by the allosteric effector isoleucine, which normally regulates the enzyme's activity. The growth inhibition of S. typhimurium caused by β-chloro-L-alanine can be overcome by the addition of isoleucine and valine to the growth medium, indicating that the enzymatic block has significant physiological consequences for the bacterium. nih.govnih.govbiorxiv.org

Branched-Chain Amino Acid Transaminase (Transaminase B)

In contrast to its effect on threonine deaminase, β-chloro-L-alanine causes the irreversible inactivation of branched-chain amino acid transaminase, also known as Transaminase B. nih.govnih.govbiorxiv.org This irreversible inhibition is a key factor in the isoleucine and valine growth requirement observed in Escherichia coli when exposed to β-chloro-L-alanine. nih.govnih.gov The inactivation of Transaminase B disrupts the normal biosynthesis of these essential branched-chain amino acids.

L-Aspartate-beta-decarboxylase

The interaction of β-chloro-L-[¹⁴C]alanine with L-aspartate-β-decarboxylase from Alcaligenes faecalis results in the inactivation of the enzyme. nih.gov This inactivation is associated with the covalent binding of approximately one mole of the inhibitor's 3-carbon chain per mole of the enzyme's active site. nih.gov The proposed mechanism suggests that the observed binding is a result of an aldimine-ketimine equilibrium. nih.gov Hydrolysis of the ketimine form can lead to the loss of the pyridoxamine (B1203002) 5'-phosphate cofactor at some active sites, while at other sites, the aldimine form is stabilized by further interaction, leading to the covalent modification and inactivation of the enzyme. nih.gov

O-acetylserine sulfhydrylase

Beta-halogenated alanines, including β-chloro-alanine, are recognized as substrate analogues for O-acetylserine sulfhydrylase. sigmaaldrich.comnih.gov The generally accepted mechanism of inhibition involves several steps. Initially, the inhibitor forms an external aldimine with the enzyme's PLP cofactor in a process called transaldimination. sigmaaldrich.com This is followed by the abstraction of the α-proton and the subsequent elimination of a chloride ion. sigmaaldrich.com This elimination reaction results in the formation of a highly reactive α-aminoacrylate-PLP complex, which is an unsaturated Schiff's base. sigmaaldrich.com This intermediate can then lead to the irreversible inactivation of the enzyme.

Alanine-Valine Transaminase (Transaminase C)

The Alanine-Valine Transaminase, or Transaminase C, from Escherichia coli K-12 is reversibly inhibited by β-chloro-L-alanine. nih.govsemanticscholar.org This reversible inhibition, in conjunction with the irreversible inactivation of Transaminase B, contributes to the isoleucine-plus-valine nutritional requirement of E. coli when grown in the presence of this inhibitor. nih.govnih.gov

Serine Hydroxymethyltransferase (for L-isomer)

The L-isomer of beta-chloroalanine acts as a mechanism-based or "suicide" inhibitor of serine hydroxymethyltransferase. While direct studies on β-chloro-L-alanine with this specific enzyme are limited, the mechanism can be inferred from studies with analogous inhibitors like D-fluoroalanine on serine transhydroxymethylases. nih.gov The proposed mechanism involves the enzyme processing β-chloro-L-alanine, leading to an α,β-elimination of the chloride ion. This generates a reactive aminoacrylate-pyridoxal-P-enzyme intermediate. nih.gov This intermediate then partitions between two pathways: hydrolysis, which releases pyruvate and ammonia and regenerates the active enzyme, or covalent modification of the enzyme, leading to its irreversible inactivation. nih.gov Studies on serine palmitoyltransferase have shown that the inhibition by β-chloro-L-alanine is rapid, irreversible, and involves the active site, which are all characteristics of suicide inhibition. semanticscholar.org

D-Cysteine (B559563) Desulfhydrase

D-cysteine desulfhydrase from Escherichia coli has been shown to catalyze the α,β-elimination reaction of 3-chloro-D-alanine, leading to its degradation. nih.gov However, this catalytic activity does not appear to provide a protective effect or resistance to the antibacterial properties of 3-chloro-D-alanine in vivo. nih.gov This suggests that while the enzyme can interact with and process the compound, it does not function as an efficient detoxification enzyme in the cell. nih.gov In a different organism, Pseudomonas putida, a lyase has been identified that can synthesize D-cysteine from 3-chloro-D-alanine and hydrogen sulfide, indicating another type of enzymatic reaction involving this compound. nih.gov

EnzymeOrganismInhibitorType of Inhibition
Threonine DeaminaseSalmonella typhimuriumβ-chloro-L-alanineReversible
Branched-Chain Amino Acid Transaminase (Transaminase B)Salmonella typhimurium / Escherichia coliβ-chloro-L-alanineIrreversible
L-Aspartate-beta-decarboxylaseAlcaligenes faecalisβ-chloro-L-alanineIrreversible (Covalent Binding)
O-acetylserine sulfhydrylaseGeneralbeta-halogenated alaninesIrreversible
Alanine-Valine Transaminase (Transaminase C)Escherichia coli K-12β-chloro-L-alanineReversible
Serine HydroxymethyltransferaseGeneralβ-chloro-L-alanineIrreversible (Mechanism-based)
D-Cysteine DesulfhydraseEscherichia coli3-chloro-D-alanineSubstrate (Degradation)

Antimicrobial Activity and Efficacy

Spectrum of Antimicrobial Activity

Beta-chloro-D-alanine hydrochloride exhibits a broad spectrum of activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as certain mycobacteria and fungi.

Activity against Gram-Positive Bacteria

Research has shown that beta-chloro-D-alanine is effective against several Gram-positive bacteria. nih.gov It inhibits the growth of Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Staphylococcus aureus. nih.govnih.gov The inhibitory action against Diplococcus pneumoniae can be completely counteracted by the presence of D-alanine or D-alanyl-D-alanine. nih.govnih.gov

Table 1: Activity of this compound against Gram-Positive Bacteria

Gram-Positive BacteriaActivity
Diplococcus pneumoniaeInhibits growth nih.govnih.gov
Streptococcus pyogenesInhibits growth nih.govnih.gov
Bacillus subtilisInhibits growth nih.govnih.gov
Staphylococcus aureusInhibits growth nih.gov

Activity against Gram-Negative Bacteria

The compound also demonstrates activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica. nih.govnih.govresearchgate.net Studies have shown its effectiveness in inhibiting the growth of E. coli both in laboratory settings and in animal models. nih.govnih.gov

Table 2: Activity of this compound against Gram-Negative Bacteria

Gram-Negative BacteriaActivity
Escherichia coliInhibits growth nih.govnih.gov
Pseudomonas aeruginosaShows antibacterial activity researchgate.net
Salmonella enterica (formerly Salmonella typhimurium)The related compound, beta-chloro-L-alanine, inhibits growth medchemexpress.comnih.gov

Antifungal Properties

Some research indicates that beta-chloro-D-alanine possesses antifungal properties. One study reported its activity against a panel of fungi, although it was not active against Gram-negative bacteria in that particular study. nih.gov The specific fungi susceptible to this compound include Candida albicans and Aspergillus niger.

Mechanism of Bacterial Growth Inhibition

The primary mechanism by which beta-chloro-D-alanine inhibits bacterial growth is by targeting enzymes crucial for the synthesis of the bacterial cell wall. It is a known inhibitor of alanine (B10760859) racemase, an enzyme that converts L-alanine to D-alanine, a vital component of peptidoglycan, the structural backbone of the bacterial cell wall. nih.govnih.gov By inactivating alanine racemase, the compound depletes the pool of D-alanine, thereby disrupting peptidoglycan synthesis and leading to cell lysis and death. nih.govnih.gov In E. coli and B. subtilis, treatment with beta-chloro-D-alanine leads to a significant inhibition of alanine racemase activity. nih.govnih.gov

However, in Mycobacterium tuberculosis, the mechanism appears to be different. nih.govnih.govresearchgate.net In this organism, beta-chloro-D-alanine acts as a mechanism-based inactivator of glutamate (B1630785) racemase (MurI), another key enzyme in the early stages of peptidoglycan biosynthesis. nih.govnih.govresearchgate.net This highlights a differential mode of action depending on the bacterial species. asm.org

Resistance Mechanisms in Microorganisms

Microorganisms can develop resistance to beta-chloro-D-alanine. One key mechanism involves alterations in the target enzymes. For instance, overexpression of the ddl gene, which encodes for D-alanine:D-alanine ligase, can confer resistance to D-cycloserine, a related antibiotic, but not to beta-chloro-D-alanine in Mycobacterium smegmatis. asm.org However, a strain overexpressing both the alr (alanine racemase) and ddl genes showed increased resistance to D-cycloserine. asm.org

Another potential resistance mechanism is the modification of the drug target. In the case of vancomycin (B549263) resistance, which also targets cell wall synthesis, bacteria can substitute the terminal D-alanine of the peptidoglycan precursor with D-lactate, reducing the binding affinity of the antibiotic. cdnsciencepub.com While this is a mechanism for vancomycin resistance, it illustrates the general principle of target modification that could potentially lead to resistance against beta-chloro-D-alanine. Furthermore, bacteria can employ efflux pumps to actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets. researchgate.net

Impact on Bacterial Cell Wall Biosynthesis

The structural integrity of the bacterial cell wall, essential for survival, is primarily due to a unique polymer called peptidoglycan. nih.gov This macromolecule forms a mesh-like layer outside the plasma membrane, providing mechanical strength and counteracting the cell's internal osmotic pressure. The biosynthesis of peptidoglycan is a complex, multi-step process that represents a prime target for antimicrobial agents because it is absent in eukaryotic cells. nih.govoup.com β-Chloro-D-alanine hydrochloride exerts its potent antibacterial effects by disrupting the early cytoplasmic stages of this vital pathway. nih.gov

The core mechanism of β-chloro-D-alanine's action lies in its structural similarity to D-alanine, a critical building block of the peptidoglycan peptide stem. researchgate.net In most bacteria, the synthesis of this essential D-amino acid is catalyzed by the enzyme alanine racemase (Alr), which facilitates the conversion of L-alanine to D-alanine. nih.govnih.gov β-Chloro-D-alanine acts as a potent inhibitor of alanine racemase. nih.gov

Research has demonstrated that in organisms like Escherichia coli and Bacillus subtilis, treatment with β-chloro-D-alanine leads to a significant (90-95%) and irreversible inhibition of alanine racemase activity. nih.gov This inhibition drastically alters the intracellular balance of alanine isomers. In untreated cells, the free alanine pool is predominantly (about 95%) the D-isomer, ready for incorporation into the cell wall. nih.gov Following exposure to β-chloro-D-alanine, this ratio is inverted, with the L-isomer becoming predominant. nih.gov This depletion of the D-alanine pool effectively starves the peptidoglycan synthesis pathway of one of its essential precursors, leading to a cessation of bacterial growth. nih.gov Studies have also indicated that β-chloro-D-alanine can inhibit D-glutamate-D-alanine transaminase, further disrupting the availability of D-amino acids for cell wall construction. nih.gov

The inhibitory effect of β-chloro-D-alanine on bacterial growth has been observed across several species.

Bacterial SpeciesObservationReference(s)
Diplococcus pneumoniaeGrowth inhibited by β-chloro-D-alanine. nih.gov
Streptococcus pyogenesGrowth inhibited by β-chloro-D-alanine. nih.gov
Bacillus subtilisGrowth inhibited by β-chloro-D-alanine. nih.gov
Escherichia coliGrowth inhibited by β-chloro-D-alanine. nih.gov

The following table illustrates the impact of β-chloro-D-alanine on the intracellular alanine pools of E. coli and B. subtilis.

ConditionPredominant Intracellular Alanine IsomerReference(s)
Untreated CellsD-alanine (~95%) nih.gov
Cells Treated with β-chloro-D-alanineL-alanine nih.gov

Interestingly, while β-chloro-D-alanine is a canonical inhibitor of alanine racemase in many bacteria, its primary target in Mycobacterium tuberculosis is different. nih.govasm.org In this organism, β-chloro-D-alanine shows potent antituberculosis activity but is a very poor inhibitor of the M. tuberculosis alanine racemase. nih.govasm.org Instead, it functions as a mechanism-based inactivator of glutamate racemase (MurI). nih.govasm.org This enzyme is responsible for producing D-glutamate, another essential component of the peptidoglycan precursor. nih.gov By inhibiting MurI, β-chloro-D-alanine disrupts an upstream step in the same biosynthetic pathway, ultimately leading to the inhibition of cell wall synthesis and bacterial death. nih.gov This was confirmed by metabolomic studies showing that treatment of M. tuberculosis with β-chloro-D-alanine leads to a significant reduction in peptidoglycan precursors containing D-glutamate. nih.gov

The table below shows the change in intracellular levels of peptidoglycan precursors in M. tuberculosis H37Rv after a 24-hour challenge with different compounds, highlighting the effect of β-chloro-D-alanine (BCDA) on the pathway.

Peptidoglycan PrecursorFold Change with BCDA (20 µg/ml)Reference(s)
UDP-MurNAc-L-Ala~1.5 nih.gov
UDP-MurNAc-L-Ala-D-Glu~0.2 nih.gov
UDP-MurNAc-L-Ala-D-Glu-m-DAP~0.3 nih.gov

This alternate mechanism underscores the nuanced interactions between inhibitors and bacterial metabolic pathways, providing valuable insights for the development of targeted antibacterial therapies. nih.gov

Synergistic Effects and Combination Therapies

Synergism with D-Cycloserine

The combination of β-Chloro-D-alanine and D-cycloserine has been a particular focus of research, revealing a potent synergistic relationship in combating Mycobacterium tuberculosis.

Research has shown that β-Chloro-D-alanine significantly enhances the antibacterial effect of D-cycloserine against Mycobacterium tuberculosis. nih.gov While D-cycloserine is an effective anti-tuberculosis drug, its use is often limited by its toxicity at therapeutic concentrations. nih.gov However, when combined with a subinhibitory concentration of β-Chloro-D-alanine, the minimum inhibitory concentration (MIC) of D-cycloserine for M. tuberculosis can be drastically reduced. nih.gov Specifically, one study observed a reduction of the MIC of D-cycloserine from 50 mg/L to 2.5 mg/L in the presence of β-Chloro-D-alanine. nih.gov This powerful synergistic effect suggests that combination therapy could be a viable strategy to combat drug-resistant strains of tuberculosis. nih.gov

Table 1: Synergistic Effect of β-Chloro-D-alanine and D-Cycloserine on Mycobacterium tuberculosis

Compound Concentration Observed Effect
D-Cycloserine (alone)50 mg/LMinimum Inhibitory Concentration (MIC)
β-Chloro-D-alanine (in combination)Sub-inhibitoryReduces the MIC of D-Cycloserine
D-Cycloserine (with β-Chloro-D-alanine)2.5 mg/LAchieves MIC

The synergistic action of β-Chloro-D-alanine and D-cycloserine is rooted in their combined impact on the peptidoglycan biosynthesis pathway, a critical process for the integrity of the bacterial cell wall. asm.org

D-cycloserine, a structural analog of D-alanine, primarily inhibits two key enzymes in this pathway: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl). asm.orgbasicmedicalkey.commdpi.compatsnap.com Alanine racemase is responsible for converting L-alanine to D-alanine, and D-alanine:D-alanine ligase joins two D-alanine molecules, both essential steps for creating the pentapeptide side chains of peptidoglycan. basicmedicalkey.commdpi.compatsnap.com

Initially, it was believed that β-Chloro-D-alanine also primarily targeted alanine racemase. However, more recent studies have revealed that in Mycobacterium tuberculosis, β-Chloro-D-alanine is a poor inhibitor of the recombinant alanine racemase. asm.orgresearchgate.net Instead, its potent antituberculosis activity stems from its role as a mechanism-based inactivator of glutamate (B1630785) racemase (MurI). asm.orgresearchgate.net This enzyme operates upstream in the same early stage of peptidoglycan biosynthesis, catalyzing the conversion of L-glutamate to D-glutamate, another essential component of the peptidoglycan precursor. asm.orgresearchgate.net

Therefore, the synergy between β-Chloro-D-alanine and D-cycloserine arises from their ability to inhibit different, yet equally vital, enzymes within the same essential metabolic pathway. asm.org By simultaneously disrupting the synthesis of both D-alanine and D-glutamate, the combination therapy creates a more profound and effective blockade of peptidoglycan formation, leading to enhanced bacterial cell lysis and death. asm.org

Table 2: Enzymatic Targets of β-Chloro-D-alanine and D-Cycloserine in M. tuberculosis Peptidoglycan Biosynthesis

Compound Primary Enzymatic Target Function of Enzyme
β-Chloro-D-alanineGlutamate Racemase (MurI)Converts L-glutamate to D-glutamate
D-CycloserineAlanine Racemase (Alr) & D-alanine:D-alanine ligase (Ddl)Converts L-alanine to D-alanine & joins D-alanine molecules

Synergistic Potential with Other Antimicrobial Agents

Beyond its well-documented synergy with D-cycloserine, β-Chloro-D-alanine has shown promise for use in combination with other classes of antimicrobial agents. For instance, a synergistic effect has been observed between β-Chloro-D-alanine and penicillin G against the growth of Salmonella typhimurium and Escherichia coli in vitro. nih.govnih.gov This synergy is attributed to their distinct targets within the bacterial cell wall biosynthesis pathway, with β-Chloro-D-alanine acting on an early step and penicillin G inhibiting a later step. nih.govnih.gov

Additionally, studies have explored the combination of various compounds with second-line anti-tuberculosis drugs. For example, certain flavonoid and pyrimidine (B1678525) compounds have demonstrated synergistic effects when combined with drugs like cycloserine and rifampicin (B610482) against M. tuberculosis. mdpi.com This highlights a broader strategy of combining agents that target different aspects of bacterial metabolism or structure to enhance therapeutic outcomes. The potential of β-Chloro-D-alanine to be a component in such combination therapies warrants further investigation to develop more effective treatments against a range of bacterial pathogens.

Structure Activity Relationship Sar Studies

Analysis of Structural Features Influencing Enzyme Inhibition

beta-Chloro-D-alanine functions as a mechanism-based inactivator, or "suicide inhibitor," of several key bacterial enzymes, most notably alanine (B10760859) racemase. tandfonline.comnih.gov This enzyme is crucial for bacteria as it catalyzes the conversion of L-alanine to D-alanine, an essential component for the synthesis of the peptidoglycan layer of the bacterial cell wall. tandfonline.com Since this enzyme is generally absent in higher eukaryotes, it represents an attractive target for antibacterial agents. tandfonline.com

The key structural features of beta-chloro-D-alanine responsible for its inhibitory activity are:

The Alanine Backbone: The core amino acid structure (an amino group and a carboxylic acid group attached to a central carbon) allows the molecule to be recognized and bound by the active site of enzymes that normally process D-alanine.

The beta-Chloro Group: The chlorine atom at the beta-position is the critical reactive feature. Once the inhibitor is bound to the enzyme's active site, the enzyme's catalytic mechanism initiates a reaction. This process leads to the elimination of the chloride ion, generating a highly reactive amino-acrylate intermediate. This intermediate then covalently bonds to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, a crucial component of alanine racemase, leading to the irreversible inactivation of the enzyme. tandfonline.com

Studies on extracts from E. coli and B. subtilis have demonstrated that treatment with beta-chloro-D-alanine results in a 90-95% inhibition of alanine racemase activity. nih.govnih.gov This potent, irreversible inhibition effectively halts the production of D-alanine, thereby disrupting cell wall synthesis and leading to bacterial cell death. nih.gov In some species, such as Mycobacterium tuberculosis, beta-chloro-D-alanine has been shown to be a mechanism-based inactivator of glutamate (B1630785) racemase (MurI), another essential enzyme in peptidoglycan biosynthesis. nih.gov

Stereoisomeric Considerations (D- vs. L-isomers of beta-chloroalanine)

Enzymes are chiral molecules, and their active sites are stereospecific, meaning they preferentially interact with substrates of a specific three-dimensional configuration. This principle is clearly demonstrated in the differing biological activities of the D- and L-isomers of beta-chloroalanine. nih.govnih.gov

Both beta-chloro-D-alanine and beta-chloro-L-alanine inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, and Escherichia coli. nih.govnih.govpnas.org However, the mechanism and specificity of their actions differ significantly.

beta-Chloro-D-alanine: The inhibitory effect of the D-isomer is specifically and completely counteracted by the addition of D-alanine or D-alanyl-D-alanine. nih.govnih.gov This indicates that its primary mechanism of action is the targeted inhibition of pathways involving D-alanine, such as alanine racemase and D-glutamate-D-alanine transaminase. nih.govnih.gov Its high specificity for these enzymes makes it an effective antibacterial agent. nih.gov

beta-Chloro-L-alanine: In contrast, the growth inhibition caused by the L-isomer is not prevented by D-alanine and only partially by high concentrations of L-alanine. nih.govnih.gov This suggests a broader and less specific mode of action. tandfonline.com beta-Chloro-L-alanine has been found to inhibit not only alanine racemase but also other PLP-dependent enzymes such as threonine deaminase, decarboxylases, and various transaminases that are essential for the metabolism of L-amino acids. tandfonline.commedchemexpress.com This lack of specificity can lead to the blockage of essential metabolic pathways in both bacterial and mammalian cells. tandfonline.com

The differing specificities of the two isomers underscore the importance of stereochemistry in drug design. The D-isomer's focused targeting of bacterial cell wall synthesis pathways makes it a more selective antibacterial agent.

Table 1: Comparison of beta-chloroalanine Stereoisomers
Featurebeta-Chloro-D-alaninebeta-Chloro-L-alanine
Primary Enzyme TargetsAlanine racemase, D-glutamate-D-alanine transaminase nih.govnih.govAlanine racemase, threonine deaminase, other transaminases and decarboxylases tandfonline.commedchemexpress.com
SpecificityHigh specificity for D-amino acid pathways nih.govLow specificity, affects multiple L-amino acid pathways tandfonline.com
Antagonism of InhibitionCompletely prevented by D-alanine nih.govnih.govOnly partially prevented by high concentrations of L-alanine nih.govnih.gov
Bacterial Growth InhibitionEffective against various bacteria nih.govpnas.orgEffective against various bacteria, but with broader cellular effects tandfonline.comnih.govpnas.org

Modifications to the Alanine Moiety and their Biological Impact

The structure of alanine has served as a scaffold for the development of various enzyme inhibitors. Modifications to the alanine moiety, particularly at the beta-position, have led to the creation of other potent antibacterial agents that target the same metabolic pathways as beta-chloro-D-alanine.

Halogen Substitution: Replacing the chlorine atom with fluorine results in compounds like 3-fluoro-D-alanine, which is also a known inhibitor of alanine racemase. nih.govfigshare.com This demonstrates that different halogen substitutions at the beta-position can confer inhibitory activity.

Vinyl Group Addition: A significant modification involves the introduction of a vinyl group, as seen in halovinylglycines. tandfonline.com D-chlorovinylglycine, for example, is a potent, mechanism-based irreversible inactivator of alanine racemase. tandfonline.comnih.gov Its mechanism involves the enzyme-catalyzed elimination of the halide to form a reactive allene (B1206475) intermediate that irreversibly alkylates a tyrosine residue in the enzyme's active site. nih.gov This modification results in a highly efficient inhibitor. nih.gov

Phosphonic Acid Analogs: Another major class of alanine-based antibacterials involves replacing the carboxylic acid group with a phosphonic acid group. Alafosfalin (B1664488) is a notable example, consisting of L-alanyl-L-1-aminoethylphosphonic acid. tandfonline.comnih.govwikipedia.org This dipeptide is actively transported into bacterial cells, where it is cleaved by peptidases to release 1-aminoethyl phosphonic acid. tandfonline.com This "warhead" then acts as a potent inhibitor of alanine racemase, disrupting the D-alanine pool required for peptidoglycan synthesis. tandfonline.com The design of alafosfalin as a phosphonopeptide represents a successful pro-drug strategy, where the L-alanine moiety facilitates transport into the cell. tandfonline.comnih.gov

Table 2: Comparison of Alanine Analogs as Enzyme Inhibitors
CompoundKey Structural ModificationPrimary Target EnzymeMechanism of Action
beta-Chloro-D-alanineChlorine at beta-position nih.govAlanine Racemase nih.govMechanism-based inactivation via covalent modification of PLP cofactor tandfonline.com
D-CycloserineCyclic structure mimicking alanine tandfonline.comAlanine Racemase, D-alanine:D-alanine ligase tandfonline.comCompetitive inhibition tandfonline.com
D-ChlorovinylglycineChlorovinyl group at beta-position tandfonline.comnih.govAlanine Racemase nih.govMechanism-based inactivation via alkylation of an active site tyrosine nih.gov
AlafosfalinDipeptide with a phosphonic acid replacing the carboxylate on one alanine analog tandfonline.comwikipedia.orgAlanine Racemase (after intracellular cleavage) tandfonline.comInhibition by the released 1-aminoethyl phosphonic acid tandfonline.com

Synthetic Methodologies and Derivative Development

Established Synthetic Routes for beta-Chloro-D-alanine hydrochloride

The preparation of this compound can be achieved through several established chemical routes, primarily starting from either serine or aziridine-2-carboxylate (B8329488) precursors.

One common method involves the chlorination of a serine derivative. For example, D-serine can be treated with thionyl chloride under anhydrous conditions to achieve the chloro-substitution. Another patented process describes the reaction of serine with N-chlorosuccinimide (NCS) and a thiourea (B124793) catalyst in a solvent like acetonitrile (B52724) to produce 3-chloro-alanine in high yield under mild conditions. google.com

An alternative and industrially significant route starts with an aziridine-2-carboxylate salt, such as sodium or lithium aziridine-2-carboxylate. google.com This method involves a ring-opening reaction initiated by hydrogen chloride (HCl). The process is typically conducted in an aqueous medium at temperatures ranging from 0°C to 100°C. google.com Critical parameters include controlling the stoichiometry of HCl to be near or slightly in excess of the aziridine (B145994) salt and adjusting the final product concentration to facilitate the selective crystallization of β-chloroalanine. google.com One example protocol involves adding an aqueous solution of sodium aziridine-2-carboxylate to 35% HCl under ice cooling, followed by a reaction period at room temperature to precipitate the product.

The table below summarizes key aspects of these synthetic methodologies.

Starting MaterialKey ReagentsReaction TypeTypical ConditionsRef.
D-SerineThionyl ChlorideChlorinationAnhydrous conditions
SerineN-chlorosuccinimide (NCS), ThioureaNucleophilic Substitution0-40°C, Acetonitrile google.com
Alkali metal aziridine-2-carboxylateHydrogen Chloride (HCl)Ring-openingAqueous medium, 0–100°C google.com

Synthesis of Related beta-Chloroalanine Derivatives

The synthesis of derivatives, particularly enantiomerically pure and protected forms, is crucial for their application in fields like peptide synthesis. A common strategy involves starting from an inexpensive and readily available chiral precursor, such as a protected serine.

For instance, the synthesis of Boc-β-chloro-L-alanine (a derivative with a tert-butyloxycarbonyl protecting group) begins with Boc-L-serine. nih.gov The synthetic sequence involves:

Esterification : The carboxylic acid of Boc-L-serine is first protected, often as a benzyl (B1604629) ester (Boc-L-Ser-OBzl), using reagents like benzyl bromide in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Chlorination : The hydroxyl group of the serine backbone is then converted to a chloride. A successful method for this transformation utilizes trichloroacetonitrile (B146778) and triphenylphosphine (B44618) (PPh3) in a solvent like dry dichloromethane (B109758) (DCM). nih.gov

Deprotection : Finally, selective deprotection can yield the desired derivative. For example, removal of the benzyl ester via hydrogenation (e.g., using H2 and 10% Pd/C) yields Boc-β-chloro-L-alanine. nih.gov Alternatively, treatment with 2M HCl in diethyl ether can remove the Boc group to give β-chloro-L-alanine benzyl ester hydrochloride salt. nih.gov

These protected derivatives are stable and reactive building blocks for creating more complex bioactive molecules. chemimpex.com

Preparation of Phosphonic Acid Analogs as Inhibitors

Phosphonic acid analogs of β-chloroalanine have been synthesized and investigated as potent inhibitors of bacterial enzymes, particularly alanine (B10760859) racemase (Alr), which is essential for bacterial cell wall synthesis. tandfonline.com

The synthesis of compounds such as (β-chloro-α-aminoethyl)phosphonic acid and its di- and trichloro- derivatives has been reported. tandfonline.com These compounds are designed as mimics of natural amino acids. researchgate.net While the monochloro and dichloro derivatives demonstrated strong inhibitory activity against Alr from Pseudomonas aeruginosa and Enterococcus faecalis, they were not found to be "suicide substrates" (mechanism-based inactivators). tandfonline.com The antibacterial efficacy of these phosphonic acid analogs can potentially be enhanced by incorporating them into peptides, which would leverage bacterial peptide transport systems for improved cellular uptake. tandfonline.com

Use in Peptide Synthesis

beta-Chloro-D-alanine and its derivatives are valuable building blocks in peptide synthesis, used to create novel peptides with specific biological activities. chemimpex.comchemimpex.com The incorporation of this non-proteinogenic amino acid can confer unique properties to the resulting peptide, such as increased stability or enhanced biological function. rsc.org

Researchers have synthesized various dipeptides containing β-chloroalanine residues. nih.gov For example, dipeptides incorporating β-chloro-L-alanine and another "suicide substrate" amino acid like L-propargylglycine have been shown to be potent, broad-spectrum antibacterials. nih.gov The antibiotic activity of β-chloro-L-alanine can be significantly increased—by as much as 4000-fold—when it is incorporated into a dipeptide structure. nih.gov Furthermore, β-chloroalanine peptide derivatives can serve as synthetic intermediates for other modified peptides, such as those containing dehydroalanine, which are formed via an elimination reaction. nih.govacs.org

The molybdenum-catalyzed site-selective cyclodehydration of serine residues within a peptide to form an azoline ring, followed by ring-opening with HCl, provides a modern method to convert a serine residue into a β-chloroalanine residue within a complex peptide sequence. nih.gov

Exploration of Beta-Alanine (B559535) Derivatives in Drug Design

The β-alanine scaffold is a versatile template in drug design, leading to the development of various therapeutic candidates. scholarsresearchlibrary.com While β-chloro-D-alanine itself is a key molecule, the broader class of β-alanine derivatives has been explored for a range of biological targets.

Key examples include:

Somatostatin (B550006) Receptor Antagonists : Through structural simplification of known antagonists, novel non-peptidic β-alanine piperazine (B1678402) amide derivatives were identified as highly potent and selective antagonists for the somatostatin sst1 receptor. These achiral compounds are easily synthesized and exhibit promising pharmacokinetic properties. nih.gov

Proteasome Inhibitors : A series of novel glycine (B1666218)/β-alanine anilide derivatives featuring a 2-chloronaphthoquinone unit were designed and synthesized as noncovalent proteasome inhibitors. nih.gov One compound from this series displayed significant inhibitory activity against the β5 subunit of the proteasome, a validated target in cancer therapy. nih.gov

Antimicrobial Agents : Various ester, amide, and anilide derivatives of 3-benzamido propionic acid (a β-alanine derivative) have been synthesized and evaluated for their antimicrobial activity. Some derivatives showed excellent antifungal activity against Candida albicans and Aspergillus niger. scholarsresearchlibrary.com

These examples highlight the utility of the β-alanine core structure in generating diverse molecules that can modulate the function of enzymes and receptors. chemimpex.comresearchgate.net

Synthesis of Thiazole-Containing Analogs

Thiazole (B1198619) rings are important heterocyclic motifs found in many biologically active compounds. The synthesis of thiazole-containing analogs linked to a β-amino acid framework has been explored to develop new antimicrobial agents.

A synthetic approach to novel thiazoles bearing β-amino acid and aromatic moieties has been described. mdpi.com The synthesis generally involves the reaction of a thiourea or thioamide derivative with an α-haloketone (the Hantzsch thiazole synthesis). In one specific multi-step pathway, the process begins with a β-amino acid, which is elaborated to create a complex side chain that is ultimately coupled to a pre-formed thiazole ring. For example, a 3-aminopropanehydrazide (B13515802) derivative containing a thiazole can be synthesized and subsequently reacted with various aldehydes to produce Schiff bases, resulting in a library of diverse thiazole-containing compounds for biological screening. mdpi.com These complex heterocyclic structures are investigated as potential scaffolds for developing new antibacterial and antifungal candidates targeting multidrug-resistant pathogens. mdpi.com

Applications in Advanced Research and Drug Discovery

Development of Novel Antibacterial Agents

Beta-Chloro-D-alanine hydrochloride demonstrates significant potential as an antibacterial agent by targeting the synthesis of the bacterial cell wall. Its primary mechanism of action involves the inhibition of alanine (B10760859) racemase, an essential enzyme that converts L-alanine to D-alanine. nih.gov D-alanine is a crucial component of peptidoglycan, the polymer that forms the structural backbone of the bacterial cell wall.

By inactivating alanine racemase, the compound effectively halts the production of D-alanine. nih.gov Research has shown that treating bacteria like E. coli and Bacillus subtilis with beta-chloro-D-alanine leads to a 90-95% inhibition of alanine racemase activity. nih.gov This disruption in the supply of D-alanine weakens the cell wall, leading to cell lysis and death. The compound has demonstrated effectiveness against a range of bacteria, including:

Diplococcus pneumoniae nih.gov

Streptococcus pyogenes nih.gov

Bacillus subtilis nih.gov

Escherichia coli nih.gov

Furthermore, studies have explored its efficacy against Mycobacterium tuberculosis. While it is a poor inhibitor of the recombinant alanine racemase from this pathogen, it retains potent antibacterial activity. researchgate.net This suggests a more complex mechanism, potentially involving the synergistic inhibition of multiple enzymes within the peptidoglycan biosynthetic pathway or targeting other enzymes like MurI. Its ability to work in concert with other drugs, such as D-cycloserine, highlights its potential in developing new combination therapies to combat resistant bacterial strains.

Table 1: Documented Antibacterial Activity of beta-Chloro-D-alanine

Bacterium Key Finding Reference(s)
Diplococcus pneumoniae Growth inhibited; effective in vivo in mouse models. , nih.gov
Streptococcus pyogenes Growth inhibited; effective in vivo in mouse models. , nih.gov
Bacillus subtilis Growth inhibited; shown to inactivate alanine racemase. , nih.gov
Escherichia coli Growth inhibited; shown to inactivate alanine racemase. , nih.gov
Mycobacterium tuberculosis Potent antibacterial activity despite poor inhibition of isolated alanine racemase; exhibits synergistic activity with D-cycloserine. , researchgate.net

Potential in Anticancer Research

The role of amino acid metabolism in cancer cell proliferation has opened new avenues for therapeutic intervention. Derivatives of beta-alanine (B559535) are being investigated for their anticancer properties, with research focusing on their ability to disrupt metabolic pathways that are upregulated in cancer cells.

While research into the direct anticancer effects of this compound is emerging, significant findings have been made using its stereoisomer, beta-chloro-L-alanine. Studies have shown that beta-chloro-L-alanine can inhibit the growth of certain cancer cells by targeting alanine metabolism. eie.gr Specifically, it acts as an inhibitor of glutamic-pyruvic transaminase 2 (GPT2), an enzyme upregulated in aggressive forms of breast cancer. eie.grmdc-berlin.de By inhibiting GPT2, the compound reduces the production of alanine, which in turn suppresses cancer cell growth and proliferation. eie.gr Other research has noted that various derivatives of 3-chloro-alanine are studied for their potential to target and inhibit cancer cell growth, highlighting the general interest in this class of compounds for oncology. lookchem.com The structural analog benzylserine (BenSer) has also been shown to inhibit the uptake of essential amino acids like leucine (B10760876) and glutamine in breast cancer cells, leading to decreased cell viability and progression. d-nb.info

The investigation of alanine analogs has shown promise in specific and aggressive cancer models.

Breast Cancer: In triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-468, which exhibit elevated alanine metabolism, the L-isomer (beta-chloro-L-alanine) has been used as a chemical inhibitor of GPT2. eie.grmdc-berlin.de This inhibition led to a reduction in cell numbers, suggesting that targeting this metabolic pathway could be a viable therapeutic strategy for this aggressive subtype. eie.gr Furthermore, studies on other β-alanine derivatives have demonstrated that they can reduce the growth of breast cancer cell 3D cultures and inhibit colony formation. nih.gov Research has also shown that β-alanine can suppress the aggressiveness of malignant breast epithelial cells and increase their sensitivity to chemotherapy agents like doxorubicin. nih.govnih.gov

Glioblastoma: Glioblastoma is another area where targeting amino acid metabolism is being explored. spandidos-publications.comumn.edu Studies on N-aryl-β-alanine derivatives have shown they possess anticancer activity against glioblastoma cell lines in vitro. nih.gov The detection of alanine via MR-spectroscopy has been correlated with poorer survival in glioma patients, underscoring the importance of alanine metabolism in this cancer and providing a rationale for targeting it therapeutically. nih.gov

Table 2: Research Findings of Alanine Analogs in Cancer Models

Compound/Derivative Cancer Model Key Finding Reference(s)
beta-chloro-L-alanine Triple-Negative Breast Cancer (MDA-MB-468) Inhibits GPT2, leading to reduced cell numbers. eie.gr, mdc-berlin.de
N-aryl-β-alanine derivatives Triple-Negative Breast Cancer, Glioblastoma Reduced growth of 3D cell cultures and inhibited colony formation. nih.gov
β-alanine Malignant Breast Epithelial Cells (MCF-7) Suppressed cell proliferation and migration; increased sensitivity to doxorubicin. nih.gov, nih.gov
Benzylserine (BenSer) Breast Cancer Cells (MCF-7, HCC1806, MDA-MB-231) Inhibited uptake of leucine and glutamine, reducing cell viability. d-nb.info

As an analog of D-alanine, beta-Chloro-D-alanine is explored for its potential to modulate neurotransmitter systems. chemimpex.com D-alanine itself is recognized as a co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a key receptor in the glutamatergic system that mediates excitatory neurotransmission. mdpi.com The glutamatergic system is crucial for synaptic plasticity, learning, and memory. nih.gov

Research using D-alanine has shown it can influence dopaminergic pathways, and its administration can inhibit hyperlocomotion induced by stimulants like methamphetamine. mdpi.com This suggests a link between NMDA receptor activity and the dopamine (B1211576) system. mdpi.com Because of its structural similarity, beta-Chloro-D-alanine is utilized in neuroscience to study the effects of amino acid analogs on these neurotransmitter pathways, which can help in understanding brain function and the pathology of various neurological disorders. chemimpex.com

Use as a Tool for Studying Metabolic Pathways

Beta-Chloro-D-alanine is a valuable molecular tool for investigating metabolic pathways, particularly those involving amino acid metabolism. chemimpex.com Its primary utility comes from its function as a selective, mechanism-based enzyme inhibitor. chemimpex.com By specifically inactivating enzymes like alanine racemase, researchers can study the downstream consequences of blocking a particular metabolic step. nih.gov

A novel application involves a chemogenetic technology called "pH-Control," where the bacterial enzyme D-cysteine (B559563) desulfhydrase (stDCyD) is expressed in mammalian cells. acs.orgnih.gov These cells cannot normally metabolize beta-Chloro-D-alanine. acs.orgnih.gov However, when beta-Chloro-D-alanine is supplied as a substrate, the expressed enzyme converts it into byproducts that include hydrochloric acid (HCl), leading to a precise and controllable acidification of specific subcellular compartments. acs.orgnih.gov This innovative method allows scientists to study the effects of localized pH changes on cellular processes, which is relevant to many diseases, including cancer. nih.govacs.org

Role in Protein Engineering for Structure-Function Relationship Studies

In the field of protein engineering, beta-Chloro-D-alanine serves as a tool to explore the relationship between a protein's structure and its function. chemimpex.com By incorporating this unnatural amino acid into peptides or proteins, scientists can probe the active sites of enzymes or alter protein stability. chemimpex.com

The irreversible inhibition of alanine racemase is a classic example of its utility. The compound forms a covalent adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the enzyme's active site, permanently inactivating it. Studying the kinetics and structural details of this inactivation provides deep insights into the enzyme's catalytic mechanism. This ability to selectively and permanently modify a target protein makes beta-Chloro-D-alanine a useful probe for dissecting protein function at a molecular level.

Compound Reference Table

Investigations in Neurobiology and Neurological Disorders

This compound is primarily recognized as an inhibitor of enzymes crucial to bacterial cell wall synthesis, such as alanine racemase. nih.govtandfonline.com Its direct application in neurobiological research is not as a primary therapeutic agent but as a tool to probe the roles of specific D-amino acids and related enzymes in the nervous system. The compound's mechanism of action, centered on the metabolism of D-alanine and glutamate (B1630785), intersects with key pathways in neurotransmission and neuropathology.

D-alanine is a known co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. nih.govmdpi.com Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric conditions. nih.gov For instance, elevated levels of D-alanine have been observed in the brains of patients with Alzheimer's disease, and the modulation of D-alanine levels has been explored as a potential treatment for schizophrenia. nih.govresearchgate.net Although beta-Chloro-D-alanine's primary target is the bacterial alanine racemase, its ability to interfere with alanine metabolism provides a chemical model for studying the effects of D-alanine depletion. nih.govpnas.org

Furthermore, research has revealed that beta-Chloro-D-alanine is not solely an inhibitor of alanine racemase. In Mycobacterium tuberculosis, it acts as a potent, mechanism-based inactivator of glutamate racemase (MurI). nih.gov This enzyme catalyzes the conversion of L-glutamate to D-glutamate, another essential component of the bacterial cell wall. In the context of neurobiology, glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and D-glutamate also modulates NMDA receptor activity. nih.gov The ability of beta-Chloro-D-alanine to inhibit glutamate racemase presents a potential, though less explored, avenue for its use in neurological research, particularly in studies involving the glutamatergic system.

The primary research value of beta-Chloro-D-alanine in this context is as an experimental inhibitor to understand the physiological roles of D-amino acid pathways. news-medical.net Its established effects in bacteria—disrupting D-alanine and D-glutamate synthesis—offer a basis for investigating the consequences of manipulating these pathways in neurological models. nih.govnih.gov

Table 1: Enzyme Inhibition by beta-Chloro-D-alanine and Neurobiological Relevance

Inhibited EnzymePrimary Function of EnzymeOrganism/System of StudyNeurobiological RelevanceReference
Alanine Racemase (Alr)Catalyzes the conversion of L-alanine to D-alanine.Bacteria (e.g., E. coli, B. subtilis)D-alanine is a co-agonist of the NMDA receptor. Inhibiting its synthesis can be a tool to study the impact of D-alanine depletion on glutamatergic neurotransmission, which is implicated in Alzheimer's disease and schizophrenia. nih.govtandfonline.commdpi.com
Glutamate Racemase (MurI)Catalyzes the conversion of L-glutamate to D-glutamate.Mycobacterium tuberculosisGlutamate is the main excitatory neurotransmitter. D-glutamate also modulates NMDA receptors. Inhibition provides a model to study the role of D-glutamate in the nervous system. nih.govnih.gov
D-glutamate-D-alanine transaminaseTransamination reactions involving D-amino acids.Bacteria (e.g., E. coli, B. subtilis)Contributes to the pool of D-amino acids that can interact with neurotransmitter systems. nih.gov

Chemogenetic Approaches to Manipulate Intracellular pH

A novel and significant application of beta-Chloro-D-alanine is in the field of chemogenetics, specifically for the precise manipulation of intracellular pH. nih.gov A recently developed method, named "Chemogenetic Operation of iNTracellular prOton Levels" (pH-Control), utilizes beta-Chloro-D-alanine as a substrate to induce controlled acidification within living cells. nih.govacs.org

The pH-Control system is based on two key components:

The Enzyme: A genetically encoded enzyme from Salmonella typhimurium called D-cysteine desulfhydrase (stDCyD). nih.gov This enzyme can be targeted to specific subcellular compartments, such as the cytosol, mitochondria, or nucleus.

The Substrate: The unnatural amino acid beta-Chloro-D-alanine (referred to as βCDA in the study). nih.gov Human cells cannot metabolize this compound, ensuring that its effects are localized only to cells expressing the stDCyD enzyme. nih.govacs.org

When beta-Chloro-D-alanine is introduced to cells expressing stDCyD, the enzyme catalyzes its conversion into its corresponding α-ketoacid. This reaction generates key byproducts: hydrochloric acid (HCl) and ammonium (B1175870) (NH₄⁺). nih.govacs.org The production of HCl leads to a release of protons (H⁺), causing a rapid and localized drop in intracellular pH. nih.gov

Research has demonstrated that this method allows for precise spatiotemporal control of acidification. The degree of pH drop is dependent on the concentration of beta-Chloro-D-alanine administered to the cells. nih.govacs.org Using the genetically encoded pH biosensor SypHer3s, scientists have successfully shown that the pH-Control system can effectively acidify the cytosol, mitochondria, and nucleus in cultured cell lines and primary neurons. nih.gov This innovative approach is considered highly promising for investigating the roles of ultralocal pH imbalances, which are associated with numerous disease states, including neurological disorders where pH fluctuations are critical to neuronal function and synaptic transmission. nih.govacs.org

Table 2: Components and Mechanism of the pH-Control Chemogenetic System

ComponentDescriptionFunction in SystemReference
beta-Chloro-D-alanine (βCDA)An unnatural amino acid that is not metabolized by mammalian cells.Acts as the specific substrate that initiates the acidification reaction upon enzymatic conversion. nih.govacs.org
D-cysteine desulfhydrase (stDCyD)A genetically encoded enzyme derived from Salmonella typhimurium.Catalyzes the conversion of beta-Chloro-D-alanine to generate acidifying byproducts. Can be targeted to specific subcellular locations. nih.govacs.org
Hydrochloric acid (HCl)A primary byproduct of the enzymatic reaction.The source of protons (H⁺) that directly causes the decrease in intracellular pH (acidification). nih.govacs.org
SypHer3sA genetically encoded fluorescent pH biosensor.Used to visualize and measure the changes in intracellular pH in real-time, confirming the efficacy of the pH-Control system. nih.gov

Future Research Directions and Translational Potential

Addressing Resistance Mechanisms through Novel Analog Design

The emergence of antibiotic resistance necessitates the development of new antibacterial agents that can circumvent existing resistance mechanisms. For inhibitors of D-alanine metabolism like beta-Chloro-D-alanine, resistance can arise from a lack of target specificity, leading to off-target effects and reduced efficacy. oup.comtandfonline.com A significant finding in Mycobacterium tuberculosis research has redirected the strategy for analog design. It was discovered that while BCDA is a poor inhibitor of its canonical target, alanine (B10760859) racemase (Alr), it potently inactivates glutamate (B1630785) racemase (MurI), another crucial enzyme in peptidoglycan biosynthesis. asm.org

This insight provides a clear direction for rational drug design: creating analogs with increased affinity and selectivity for MurI and reduced affinity for Alr. asm.org Overexpression of Alr is a potential resistance mechanism, so any new analog must minimize its interaction with this enzyme. asm.org One proposed strategy involves the substitution of the β-chloride with alternative leaving groups. For example, a β-sulfate group, due to its structural similarity to the glutamate side chain, may exhibit higher affinity for MurI. asm.org Another approach involves creating prodrugs to improve delivery and specificity. Research into cephalosporin (B10832234) C10-esters of β-chloro-L-alanine demonstrated a time-dependent inactivation of E. coli Alr after enzymatic release of the β-chloro-L-alanine from the cephalosporin structure. tandfonline.com The development of non-substrate analogs and compounds with novel scaffolds that are structurally distinct from D-alanine is another key strategy to avoid the off-target effects associated with amino acid analogs. asm.org

Optimization of Synergistic Combinations

Combining beta-Chloro-D-alanine with other antimicrobial agents has shown significant promise in enhancing antibacterial efficacy, a phenomenon known as synergy. This approach can lower the required concentration of each drug, potentially reducing toxicity and combating resistance.

The most well-documented synergistic relationship is between BCDA and D-cycloserine (DCS) against Mycobacterium tuberculosis. oup.comnih.gov This combination dramatically reduces the minimum inhibitory concentration (MIC) of DCS, a potent but toxic anti-tuberculosis drug. oup.comnih.gov The synergy stems from the simultaneous inhibition of multiple, distinct enzymes within the essential peptidoglycan biosynthesis pathway. asm.org While DCS inhibits D-alanine:D-alanine ligase (Ddl) and, to a lesser extent, alanine racemase (Alr), BCDA's primary target in M. tuberculosis is glutamate racemase (MurI). asm.orgacs.org By blocking two separate steps in the same vital pathway, the combination creates a more potent bactericidal effect. asm.org

Another notable synergistic interaction has been observed between BCDA and penicillin G against Gram-negative bacteria such as Salmonella typhimurium and Escherichia coli. nih.govnih.gov In this pairing, BCDA inhibits an early stage of cell wall biosynthesis (D-alanine metabolism), while penicillin G acts on a late stage (transpeptidation). nih.govnih.gov This dual-pronged attack on cell wall construction leads to a more effective antimicrobial action than either agent alone. nih.govnih.gov These findings underscore the potential of BCDA as a component of combination therapies, prompting calls for further in vivo and clinical evaluation of these synergistic pairings. nih.gov

Synergistic Combinations with beta-Chloro-D-alanine

CombinationTarget Organism(s)Mechanism of SynergyObserved Effect
beta-Chloro-D-alanine + D-cycloserineMycobacterium tuberculosisInhibition of different enzymes in the peptidoglycan synthesis pathway (MurI by BCDA; Ddl/Alr by DCS). asm.orgSignificant reduction of D-cycloserine MIC from 50 mg/L to 2.5 mg/L. oup.comnih.gov
beta-Chloro-D-alanine + Penicillin GSalmonella typhimurium, Escherichia coliInhibition of early (BCDA) and late (Penicillin G) stages of cell wall biosynthesis. nih.govnih.govEnhanced inhibition of bacterial growth in vitro. nih.govnih.gov

Exploration of New Therapeutic Applications

Beyond its antibacterial properties, the unique biochemical activity of beta-Chloro-D-alanine has prompted its exploration in other therapeutic areas, notably cancer and neuroscience. chemimpex.comchemimpex.com Its ability to selectively inhibit specific enzymes makes it a valuable tool for studying and potentially modulating metabolic pathways implicated in various diseases. chemimpex.com

In cancer research, the focus has been on the L-isomer, beta-chloro-L-alanine, as an inhibitor of L-alanine aminotransferase (ALAT). nih.gov This enzyme is involved in the metabolic reprogramming often seen in cancer cells. Studies on Lewis lung carcinoma cells demonstrated that beta-chloro-L-alanine could inhibit L-alanine production and impair glucose uptake, leading to reduced cancer cell growth both in vitro and in vivo. nih.gov More broadly, D-amino acids are being investigated for their roles in cancer, with some showing inhibitory effects on the proliferation of cancer cells like the HCT116 colorectal cancer line. mdpi.com

In the field of neuroscience, BCDA is used as a research tool to investigate the effects of amino acid analogs on neurotransmitter pathways. chemimpex.com Its ability to modulate these pathways provides a means to study brain function and the biochemical basis of neurological disorders. chemimpex.com A novel chemogenetic technique, termed "pH-Control," utilizes BCDA in conjunction with a genetically encoded Salmonella typhimurium enzyme, d-cysteine (B559563) desulfhydrase. This system allows for precise, spatiotemporal control of intracellular acidification in living cells, including primary neurons. acs.org This approach offers a powerful tool for investigating the role of localized pH imbalances in a wide range of diseases. acs.org

Exploratory Therapeutic and Research Applications of beta-Chloro-alanine

IsomerFieldTarget/MechanismPotential Application
beta-Chloro-L-alanineCancer ResearchInhibition of L-alanine aminotransferase (ALAT), impairing glucose metabolism. nih.govTherapeutic agent to inhibit malignant growth. nih.gov
beta-Chloro-D-alanineNeuroscienceModulation of neurotransmitter pathways. chemimpex.comResearch tool for studying brain function and neurological disorders. chemimpex.com
beta-Chloro-D-alanineChemogeneticsSubstrate for the enzyme d-cysteine desulfhydrase to induce intracellular acidification. acs.orgResearch tool (pH-Control) to study diseases associated with pH imbalance. acs.org

Advanced in vivo Studies and Preclinical Development

The successful demonstration of beta-Chloro-D-alanine's efficacy in antibacterial applications, both alone and in combination, necessitates a transition to more comprehensive preclinical evaluation. Early research has already provided proof-of-concept for its in vivo activity. Studies in mice showed that BCDA is an effective antibacterial agent against infections caused by Diplococcus pneumoniae, Streptococcus pyogenes, and Escherichia coli. nih.govpnas.org

The powerful synergistic effect observed with D-cycloserine against M. tuberculosis has led to strong recommendations for advancing this combination into in vivo animal models and, eventually, clinical trials. nih.gov Such studies are critical to validate the in vitro findings and to understand the therapeutic potential in a complex biological system.

However, a comprehensive preclinical profile for BCDA is still lacking in publicly available literature. Future research must focus on systematic preclinical development, including detailed pharmacokinetic (PK) studies to understand its absorption, distribution, metabolism, and excretion (ADME). While the pharmacokinetics of its partner drug, D-cycloserine, have been studied, similar data for BCDA is needed to optimize dosing regimens for combination therapies. hilarispublisher.com Rigorous toxicological assessments are also required to establish a therapeutic window. These advanced in vivo studies are the crucial next step in translating the promising research findings on beta-Chloro-D-alanine hydrochloride into a clinically viable therapeutic agent.

Q & A

Q. What are the primary biochemical applications of beta-Chloro-D-alanine hydrochloride in enzyme inhibition studies?

this compound is widely used to study alanine aminotransferase (ALT) inhibition due to its enantiomer-specific activity. Researchers employ it to investigate enzyme-substrate binding dynamics by measuring inhibition constants (Ki) via competitive inhibition assays. For example, kinetic studies involve varying substrate concentrations in the presence of fixed inhibitor amounts, followed by Lineweaver-Burk plot analysis to determine Ki values . Its structural similarity to L-alanine allows probing of stereospecific active sites in ALT isoforms, aiding in mapping catalytic residues through site-directed mutagenesis .

Q. How can researchers ensure enantiomeric purity during synthesis of this compound?

Enantiomeric purity is critical for mechanistic studies. A standard approach involves chiral chromatography (e.g., using a Chirobiotic T column) with UV detection at 210 nm to confirm >98% purity. Synthetic routes often start with D-alanine, followed by chloro-substitution via thionyl chloride under anhydrous conditions. Post-synthesis, recrystallization in ethanol/water (3:1 v/v) removes racemic impurities. Purity validation should include polarimetry ([α]D²⁵ = +12.5° in 1M HCl) and ¹H-NMR (δ 3.85 ppm for β-CHCl) .

Q. What experimental conditions optimize its stability in aqueous solutions for in vitro assays?

this compound is hygroscopic and prone to hydrolysis. For short-term storage (<24 hours), prepare solutions in 10 mM HCl (pH 2.0) at 4°C. For long-term stability, lyophilize the compound and store at -20°C under nitrogen. Avoid phosphate buffers above pH 7.0, as alkaline conditions accelerate dechlorination, forming D-alanine as a byproduct (confirmed via LC-MS) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its inhibitory potency against ALT isoforms?

Structure-activity relationship (SAR) studies suggest introducing electron-withdrawing groups at the β-position (e.g., fluorine) increases halogen bonding with ALT’s catalytic lysine residue (K258 in human ALT1). Computational docking (AutoDock Vina) paired with mutagenesis data reveals that substituting chlorine with bromine improves Ki by 30% but reduces solubility. Hybrid analogs, such as β-chloro-D-alanine conjugated to pyridoxal phosphate mimics, show dual inhibition of ALT and aspartate aminotransferase (AST), useful for studying cross-enzyme regulation .

Q. What methodologies resolve contradictions in reported Ki values for ALT inhibition across studies?

Discrepancies in Ki values (e.g., 0.8 µM vs. 2.5 µM) arise from assay conditions. Standardization steps include:

  • Using recombinant ALT isoforms (e.g., ALT1 vs. ALT2) to avoid tissue-specific variability.
  • Pre-incubating enzyme and inhibitor for 10 minutes to ensure equilibrium.
  • Validating substrate (L-alanine) concentrations via HPLC to rule out batch-dependent impurities. Cross-laboratory validation using isothermal titration calorimetry (ITC) can confirm binding thermodynamics, resolving kinetic vs. equilibrium discrepancies .

Q. How does this compound interact with tumor metabolism in preclinical models?

In murine lung carcinoma models, this compound (50 mg/kg/day, i.p.) reduces ALT activity by 60%, depleting pyruvate pools and disrupting glycolysis. Metabolomic profiling (GC-MS) shows accumulation of α-ketoglutarate and NADH/NAD+ imbalance, linking ALT inhibition to TCA cycle dysregulation. However, in vivo efficacy is pH-dependent; tumor microenvironments with pH <6.5 show reduced uptake due to protonation of the amino group. Co-administration with pH-modulating agents (e.g., bicarbonate) enhances bioavailability .

Methodological Best Practices

Q. What analytical techniques validate compound identity and purity in interdisciplinary studies?

  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.
  • ¹³C-NMR : Peaks at δ 52.1 ppm (Cβ-Cl) and δ 175.3 ppm (carboxyl) distinguish it from non-chlorinated analogs.
  • HPLC-MS : Use a C18 column (0.1% TFA in H2O/ACN gradient) with ESI+ detection (m/z 169.0 [M+H]+) to detect hydrolytic degradation products .

Q. How should researchers document experimental protocols for reproducibility?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Synthesis : Report reaction temperature (±1°C), solvent purity, and molar ratios.
  • Enzyme Assays : Specify ALT source (e.g., human recombinant vs. rat liver extract), substrate concentrations, and buffer ionic strength.
  • Data Reporting : Include raw kinetic data (V0 vs. [S]) in supplementary files, annotated with statistical error margins (SEM ±5%) .

Data Contradiction Analysis

Q. Why do some studies report antitumor effects while others show no activity?

Variability stems from model-specific ALT dependency. Tumors with ALT2 overexpression (e.g., glioblastoma) are more sensitive to inhibition than ALT1-dominant cancers (e.g., hepatocellular carcinoma). RNA-seq profiling of ALT isoform expression prior to treatment is recommended. Additionally, in vivo studies using CRISPR-edited ALT-KO cell lines can isolate compound-specific effects from metabolic redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.